2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole is an organic compound that features a hydrazine group attached to a phenyl-substituted dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst to form the imidazole ring . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized products.
Substitution: The phenyl ring and the imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole exerts its effects involves interactions with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the hydrazine group but shares the imidazole core.
2-Benzyl-4,5-dihydro-1H-imidazole: Features a benzyl group instead of a phenyl group.
2-Phenylimidazole: An oxidized form with a fully aromatic imidazole ring.
Uniqueness: 2-Hydrazinyl-1-phenyl-4,5-dihydro-1H-imidazole is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
170746-84-6 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
(1-phenyl-4,5-dihydroimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N4/c10-12-9-11-6-7-13(9)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) |
InChI Key |
RVNKQIUTTQEMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)NN)C2=CC=CC=C2 |
Origin of Product |
United States |
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